molecular formula C15H11F3O2 B1597465 4-[3-(Trifluoromethyl)phenyl]phenylacetic acid CAS No. 877607-26-6

4-[3-(Trifluoromethyl)phenyl]phenylacetic acid

Cat. No. B1597465
CAS RN: 877607-26-6
M. Wt: 280.24 g/mol
InChI Key: YVYDJMPAMHYFPY-UHFFFAOYSA-N
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Description

“4-[3-(Trifluoromethyl)phenyl]phenylacetic acid” is a chemical compound with the CAS Number: 877607-26-6. It has a molecular weight of 280.25 . The IUPAC name for this compound is [3’-(trifluoromethyl)[1,1’-biphenyl]-4-yl]acetic acid .


Synthesis Analysis

The synthesis of “this compound” involves a process called diolefination. This process is mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd (OAc) 2, KHCO 3, and t-amyl alcohol .


Molecular Structure Analysis

The linear formula of “this compound” is C15H11F3O2 . The SMILES string representation is OC(=O)Cc

Scientific Research Applications

Photodecarboxylation and Synthetic Chemistry

Research demonstrates the efficient photodecarboxylation of CF3-substituted phenylacetic and mandelic acids to yield corresponding trifluoromethyltoluenes or trifluoromethylbenzyl alcohols. This process highlights the facilitation by the CF3 group in the excited state ionic photodecarboxylation of phenylacetic acids, underscoring its importance in synthetic organic chemistry for the generation of benzylic carbanions reacting with water (M. Burns & M. Lukeman, 2010).

Peptide Synthesis

The novel 3-nitro-2-pyridinesulfenyl (Npys) group has been reported for the protection and activation of amino and hydroxyl groups for peptide synthesis. This development is significant for synthetic chemistry, especially in the synthesis of peptides, where the Npys group offers selective removal and resistance to certain acids, presenting a methodological advancement in peptide bond formation (R. Matsueda & R. Walter, 2009).

Photocatalysis in Organic Synthesis

Arylacetic acids have been utilized as sources for benzyl radicals in the photocatalyzed benzylation of electrophilic olefins, demonstrating the wide applicability of arylacetic acids in photocatalyzed reactions in organic synthesis. This process, using tetrabutylammonium decatungstate as a photocatalyst, showcases the versatility of arylacetic acids in the functionalization of olefins and highlights the potential for innovative applications in material science and drug development (Luca Capaldo et al., 2016).

Plant Biology and Regeneration

4-Phenylbutyric acid, related to phenylacetic acid, promotes plant regeneration by mimicking the effect of exogenous auxin. This discovery opens new avenues for research in plant tissue culture engineering and provides insights into the plant β-oxidation pathway, demonstrating the broader biological applications of phenylacetic acid derivatives in enhancing auxin-dependent plant growth and development (Akira Iwase et al., 2022).

Chemical Reactivity and Antibody Binding Site

A study on the chemical reactivity at an antibody binding site elicited by the mechanistic design of a synthetic antigen illustrates the intricate interplay between chemical design and biological function. This research underscores the potential of phenylacetic acid derivatives in probing and understanding biological mechanisms, offering a methodological basis for the development of novel therapeutic agents through the precise modulation of antibody-antigen interactions (A. Tramontano et al., 1986).

properties

IUPAC Name

2-[4-[3-(trifluoromethyl)phenyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c16-15(17,18)13-3-1-2-12(9-13)11-6-4-10(5-7-11)8-14(19)20/h1-7,9H,8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYDJMPAMHYFPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362645
Record name [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

877607-26-6
Record name [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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